Physicochemical Profiling and Synthetic Utility of 3-(2-Methoxyethanesulfonyl)azetidine Trifluoroacetic Acid
Physicochemical Profiling and Synthetic Utility of 3-(2-Methoxyethanesulfonyl)azetidine Trifluoroacetic Acid
Executive Summary
In contemporary medicinal chemistry, the transition from planar, lipophilic heterocycles to highly saturated, three-dimensional scaffolds is a fundamental strategy for improving the developability of drug candidates. Among these, the azetidine ring has emerged as a privileged structural motif[1]. Specifically, 3-(2-Methoxyethanesulfonyl)azetidine trifluoroacetic acid (CAS: 2731011-27-9) represents a highly specialized, polar building block[2]. By combining the conformational rigidity of a four-membered ring with the targeted hydrogen-bonding capacity of a functionalized sulfonyl group, this compound serves as an advanced bioisostere for traditional amines.
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic rationale in drug design, and self-validating protocols for its synthesis and characterization.
Structural and Physicochemical Properties
The utility of a building block is dictated by its physicochemical profile. For 3-(2-methoxyethanesulfonyl)azetidine, the properties are meticulously balanced to enhance aqueous solubility while maintaining target engagement vectors.
Causality of Key Properties
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High Fraction of sp³ Carbons (Fsp³): The azetidine core and aliphatic tail provide an exceptionally high Fsp³ character. This three-dimensionality reduces flat-aromatic stacking, thereby lowering the melting point of the final Active Pharmaceutical Ingredient (API) and drastically improving thermodynamic solubility[3].
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Acentric Symmetry: Substitution at the 3-position of the azetidine ring avoids the creation of a chiral center. This causality is critical for drug development: it simplifies the synthetic route, reduces the cost of goods (COGs) during scale-up, and eliminates the risk of in vivo chiral inversion[1].
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Trifluoroacetic Acid (TFA) Salt Form: The free base of low-molecular-weight azetidines can be volatile and prone to oxidative degradation. Isolation as the TFA salt ensures a stable, highly crystalline solid that is easily handled and stored[4].
Quantitative Data Summary
| Property | Value | Significance / Causality in Drug Design |
| CAS Number | 2731011-27-9 | Unique identifier for the TFA salt form[2]. |
| Molecular Formula | C₈H₁₄F₃NO₅S | Includes the base (C₆H₁₃NO₃S) and TFA counterion (C₂HF₃O₂). |
| Molecular Weight | 293.26 g/mol (Salt) | Low MW allows for downstream elaboration without exceeding Lipinski’s Rule of 5. |
| Topological Polar Surface Area | ~63.7 Ų (Free base) | Optimal for oral bioavailability; balances aqueous solubility with membrane permeability. |
| LogP (Estimated) | < 0 (Highly Polar) | The basic amine and strong sulfonyl dipole drastically lower lipophilicity, reducing off-target promiscuity. |
Mechanistic Rationale in Drug Design (Bioisosterism)
The strategic incorporation of 3-(2-methoxyethanesulfonyl)azetidine into a drug scaffold is rarely accidental; it is a calculated bioisosteric replacement[5].
When replacing larger rings like piperidine or piperazine, the azetidine core restricts the spatial orientation of its substituents. This conformational rigidity lowers the entropic penalty upon binding to the target protein[3]. Furthermore, the sulfonyl moiety (–SO₂–) acts as a powerful, geometrically defined hydrogen-bond acceptor. Unlike planar carbonyls, the tetrahedral geometry of the sulfonyl oxygen atoms allows them to engage specific backbone amides in kinase hinge regions or deep, solvent-exposed pockets[6].
The addition of the methoxyethyl tail (–CH₂CH₂OCH₃) introduces a flexible, polar vector. The ether oxygen provides an auxiliary H-bond acceptor, while the terminal methyl group can cap a small lipophilic sub-pocket, displacing high-energy water molecules to provide an entropic boost to binding affinity.
Caption: Bioisosteric transition from traditional heterocycles to functionalized azetidines.
Synthetic Methodology & Validation
To ensure high purity and structural integrity, the synthesis of this building block must be approached as a self-validating system . The strained nature of the four-membered ring makes it susceptible to ring-opening under harsh nucleophilic conditions.
Step-by-Step Protocol
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Thioetherification: React 1-Boc-3-iodoazetidine with 2-methoxyethanethiol using K₂CO₃ in DMF at 60°C.
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Causality: The iodo leaving group is superior for the relatively hindered 3-position of the azetidine ring compared to chloro or bromo derivatives, ensuring complete conversion without requiring extreme temperatures that could degrade the ring.
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Oxidation: Treat the isolated thioether with m-CPBA (2.2 equivalents) in anhydrous dichloromethane (DCM) at 0°C, slowly warming to room temperature.
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Causality: Strict temperature control is critical. While the Boc group protects the azetidine nitrogen, over-oxidation at elevated temperatures can lead to unwanted N-oxide formation or ring cleavage.
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Deprotection & Salt Formation: Dissolve the Boc-protected sulfone in a 20% (v/v) solution of Trifluoroacetic Acid (TFA) in DCM. Stir at room temperature for 2 hours.
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Causality: TFA selectively cleaves the tert-butyl carbamate without hydrolyzing the sulfonyl group or opening the strained ring. Evaporation of the solvent yields the product directly as the stable TFA salt.
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System Validation
To validate the success of the synthesis and the integrity of the azetidine ring, the system relies on orthogonal spectroscopic checks:
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¹H NMR Validation: Confirm the complete disappearance of the intense 9H singlet at ~1.4 ppm (Boc group). The C3 proton of the azetidine ring should shift downfield due to the electron-withdrawing effect of the newly formed sulfonyl group.
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¹⁹F NMR Validation: The spectrum must display a sharp singlet at ~ -76 ppm, confirming the stoichiometric presence of the trifluoroacetate counterion[4].
Experimental Workflow for Physicochemical Characterization
When incorporating this building block into a final drug candidate, determining its thermodynamic solubility is paramount. The following protocol utilizes a self-validating Shake-Flask method.
Thermodynamic Solubility Protocol
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Incubation: Add an excess of the solid API (containing the azetidine moiety) to 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Incubate in a thermoshaker at 37°C for 24 hours at 800 rpm.
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Phase Separation: Transfer the suspension to an ultracentrifuge tube and spin at 15,000 rpm for 15 minutes to completely separate the undissolved solid from the supernatant.
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Quantification: Dilute the supernatant and analyze via LC-MS/MS against a pre-established calibration curve to determine the concentration.
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Self-Validation (Critical Step): The protocol is self-validating because it requires analyzing the residual solid post-incubation via Powder X-Ray Diffraction (PXRD) and the supernatant for degradation peaks. If the solid has changed polymorphic form or the compound has degraded (e.g., azetidine ring opening), the measured concentration represents an artifact rather than the true thermodynamic solubility.
Caption: Self-validating experimental workflow for thermodynamic solubility profiling.
References
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Title: 3-(2-methoxyethanesulfonyl)azetidine; trifluoroacetic acid — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]
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Title: Examples of azetidine-based bioisosters Source: ResearchGate URL: [Link]
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Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central (PMC) URL: [Link]
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- 4. 3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid (2763750-39-4) for sale [vulcanchem.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
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